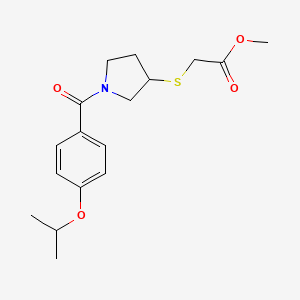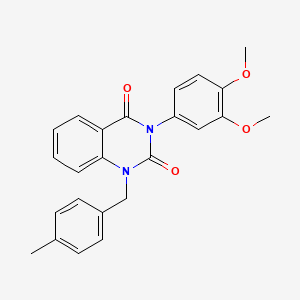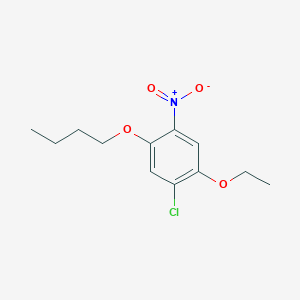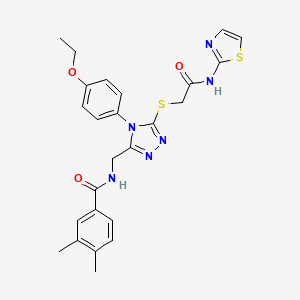![molecular formula C11H12N2OS B2929880 4-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine CAS No. 2200396-28-5](/img/structure/B2929880.png)
4-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine is a heterocyclic compound that features a thiazole ring and a pyridine ring connected via a methylene bridge. The thiazole ring is known for its diverse biological activities and is a common scaffold in medicinal chemistry . The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable molecule in scientific research and industrial applications.
Aplicaciones Científicas De Investigación
4-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine has numerous applications in scientific research:
Mecanismo De Acción
Target of Action
Thiazoles, the core structure of the compound, are found in many potent biologically active compounds . They have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
The mode of action of thiazole derivatives can be influenced by substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction . Substituents at different positions may alter the orientation types and shield the nucleophilicity of nitrogen . .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities . For instance, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), greatly influence its bioavailability. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . .
Result of Action
The result of action of a compound is typically observed at the molecular and cellular levels. Thiazoles have been found to exhibit diverse biological activities . .
Análisis Bioquímico
Biochemical Properties
The nature of these interactions can vary greatly depending on the specific structure of the thiazole derivative .
Cellular Effects
Thiazoles have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Methylene Bridge: The methylene bridge can be introduced by reacting the thiazole derivative with formaldehyde in the presence of a base.
Formation of the Pyridine Ring: The final step involves the cyclization of the intermediate with a suitable pyridine precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed .
Análisis De Reacciones Químicas
Types of Reactions
4-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce a wide range of functional groups .
Comparación Con Compuestos Similares
Similar Compounds
4-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}benzene: Similar structure but with a benzene ring instead of a pyridine ring.
4-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}quinoline: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
4-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine is unique due to its combination of a thiazole and pyridine ring, which imparts distinct chemical and biological properties. This combination allows it to participate in a wider range of reactions and exhibit diverse biological activities compared to its analogs .
Propiedades
IUPAC Name |
4,5-dimethyl-2-(pyridin-4-ylmethoxy)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8-9(2)15-11(13-8)14-7-10-3-5-12-6-4-10/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXPYEHYOYDQDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OCC2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methoxy-N-methyl-N-{[1-(quinoline-8-sulfonyl)piperidin-4-yl]methyl}pyrazin-2-amine](/img/structure/B2929802.png)
![Ethyl 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2929803.png)
![N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide](/img/structure/B2929804.png)

![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2929806.png)



![3-(2,6-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2929817.png)
![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-phenylbutanamide](/img/structure/B2929818.png)

